{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE
Overview
Description
{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2,5-dichlorophenylsulfonyl group and an isonicotinoyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the 2,5-Dichlorophenylsulfonyl Group: This step involves the reaction of the piperazine core with 2,5-dichlorobenzenesulfonyl chloride under basic conditions to form the sulfonylated piperazine.
Attachment of the Isonicotinoyl Group: The final step involves the acylation of the sulfonylated piperazine with isonicotinoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl and isonicotinoyl groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of {4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, leading to alterations in cellular processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with signal transduction pathways and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-((2,5-Dichlorophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide
Uniqueness
{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and specificity for certain molecular targets .
Properties
IUPAC Name |
[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O3S/c17-13-1-2-14(18)15(11-13)25(23,24)21-9-7-20(8-10-21)16(22)12-3-5-19-6-4-12/h1-6,11H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIISLWHJFIIOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=NC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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